molecular formula C18H12O B14710878 Benzo[c]phenanthren-4-ol CAS No. 22717-96-0

Benzo[c]phenanthren-4-ol

Katalognummer: B14710878
CAS-Nummer: 22717-96-0
Molekulargewicht: 244.3 g/mol
InChI-Schlüssel: UIJNBWRDXZXYJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[c]phenanthren-4-ol is a polycyclic aromatic hydrocarbon with the chemical formula C18H12O It is a derivative of benzo[c]phenanthrene, which consists of four fused benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthren-4-ol typically involves the functionalization of benzo[c]phenanthrene. One common method is the hydroxylation of benzo[c]phenanthrene using oxidizing agents. For instance, the reaction of benzo[c]phenanthrene with a suitable oxidizing agent like potassium permanganate or chromium trioxide can yield this compound .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions involving the use of catalysts and controlled environments to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Benzo[c]phenanthren-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Benzo[c]phenanthren-4-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of organic semiconductors and materials science.

Wirkmechanismus

The mechanism of action of benzo[c]phenanthren-4-ol involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the formation of DNA adducts, which can cause mutations and potentially lead to carcinogenesis. Additionally, the compound can interact with proteins, affecting their function and leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzo[c]phenanthren-4-ol is unique due to its specific hydroxylation at the 4-position, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions with biological molecules and provides a handle for further chemical modifications .

Eigenschaften

CAS-Nummer

22717-96-0

Molekularformel

C18H12O

Molekulargewicht

244.3 g/mol

IUPAC-Name

benzo[g]phenanthren-4-ol

InChI

InChI=1S/C18H12O/c19-17-7-3-6-16-15(17)11-10-13-9-8-12-4-1-2-5-14(12)18(13)16/h1-11,19H

InChI-Schlüssel

UIJNBWRDXZXYJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.